1,6-Naphthyridine-5,7-diol

c-Met kinase scaffold hopping anticancer

For kinase inhibitor programs where isomer choice dictates target potency, the 1,6-naphthyridine scaffold is non-negotiable. This core outperforms the 1,5-isomer in c-Met inhibition, achieves 5.7-8.3 nM IC₅₀ in RET assays (15-29× better than selpercatinib), and enables FGFR4-selective agents. The 5,7-diol provides two parallel derivatization handles for rapid library synthesis, supported by a published one-pot difunctionalization route via a bench-stable ditriflate intermediate. Procure with confidence for SAR-driven medicinal chemistry.

Molecular Formula C8H6N2O2
Molecular Weight 162.148
CAS No. 1201785-07-0
Cat. No. B598444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Naphthyridine-5,7-diol
CAS1201785-07-0
Molecular FormulaC8H6N2O2
Molecular Weight162.148
Structural Identifiers
SMILESC1=CNC2=CC(=O)NC(=O)C2=C1
InChIInChI=1S/C8H6N2O2/c11-7-4-6-5(8(12)10-7)2-1-3-9-6/h1-4,9H,(H,10,11,12)
InChIKeyLQTUBSXZGZFBIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,6-Naphthyridine-5,7-diol: Physicochemical Identity & Isomer Differentiation


1,6-Naphthyridine-5,7-diol (CAS 1201785-07-0) is a nitrogen-containing heterocyclic compound with the molecular formula C8H6N2O2 and a molecular weight of 162.15 g/mol . It belongs to the 1,6-naphthyridine isomer family, characterized by nitrogen atoms at positions 1 and 6 of the bicyclic scaffold, with hydroxyl substituents at positions 5 and 7 . The compound exists in tautomeric equilibrium with its keto form, 1H-1,6-naphthyridine-5,7-dione, a property that distinguishes it from the 1,5-, 1,7-, and 1,8-naphthyridine isomers and directly impacts its reactivity and binding behavior . Commercially available at 95% purity from multiple vendors, this compound serves as a research chemical and synthetic building block for medicinal chemistry and materials science applications .

Why 1,6-Naphthyridine-5,7-diol Cannot Be Substituted


The 1,6-naphthyridine core is not interchangeable with other naphthyridine isomers (1,5-, 1,7-, 1,8-) or with quinoline/pyridopyrimidine diols due to fundamental differences in nitrogen geometry, tautomeric equilibrium, and electronic distribution . The nitrogen atoms at positions 1 and 6 create a unique hydrogen-bond acceptor pattern and dipole moment that governs target binding, as demonstrated by the fact that 1,6-naphthyridine was identified as a more promising c-Met kinase inhibitory core compared with 1,5-naphthyridine in scaffold-hopping experiments . Additionally, the 5,7-diol substitution pattern yields a polar surface area (PSA) of 65.98 Ų and a calculated LogP of 0.629, which are markedly different from the 5,7-dichloro analog (PSA 25.78 Ų, LogP 2.94), resulting in fundamentally different solubility, permeability, and drug-likeness profiles [1]. Substitution of the core with a different isomer or halogenated analog would alter the pharmacological and physicochemical profile in ways that cannot be compensated for by downstream derivatization .

1,6-Naphthyridine-5,7-diol: Differentiation Evidence


Superior c-Met Kinase Inhibition vs. 1,5-Naphthyridine Core

In a direct head-to-head scaffold comparison study, 1,6-naphthyridine was identified as a more promising c-Met inhibitory structure core compared with 1,5-naphthyridine. Two series of novel 1,5-naphthyridine and 1,6-naphthyridine derivatives were designed based on the c-Met kinase inhibitor MK-2461 using a scaffold hopping strategy, and all compounds were tested on c-Met kinase and in vitro anti-tumor activities against HeLa and A549 cell lines. The results indicated that the 1,6-naphthyridine core consistently outperformed the 1,5-naphthyridine core for c-Met inhibition . Among the 1,6-naphthyridine series, compounds 26b and 26c showed the best enzymatic and cytotoxic activities .

c-Met kinase scaffold hopping anticancer

5,7-Diol vs. Dichloro: Polarity and Aqueous Solubility Advantage

Comparison of computed molecular properties reveals that 1,6-Naphthyridine-5,7-diol has a topological polar surface area (TPSA) of 65.98 Ų and a calculated LogP of 0.629 . In contrast, the closely related synthetic intermediate 5,7-dichloro-1,6-naphthyridine (CAS 337958-60-8) has a TPSA of only 25.78 Ų and a LogP of 2.94 [1]. This represents a 2.6-fold increase in polar surface area and a 3.7-fold decrease in lipophilicity for the diol relative to the dichloro analog. The TPSA of the diol (65.98 Ų) falls within the optimal range for oral bioavailability (typically <140 Ų, with 60-80 Ų being favorable for CNS penetration), while the dichloro analog's low TPSA (25.78 Ų) and high LogP (>3, approaching the Lipinski limit of 5) suggest different pharmacokinetic behavior [2].

physicochemical properties drug-likeness ADME prediction

One-Pot Difunctionalization via the Dione Tautomer

A tandem nitrile hydration/cyclization procedure was developed to access 1,6-naphthyridine-5,7-diones under mild conditions [1]. These intermediates (the keto tautomer of 1,6-Naphthyridine-5,7-diol) were subsequently converted to 1,6-naphthyridine-5,7-ditriflates, which are described as bench-stable but highly reactive intermediates capable of engaging in one-pot difunctionalization reactions to yield diverse drug-like products in rapid fashion [2]. This methodology was published by scientists at Janssen Pharmaceutical Research and Development (Johnson & Johnson), underscoring its industrial relevance [3]. In contrast, analogous synthetic routes for 1,5-naphthyridine-5,7-diones or 1,7-naphthyridine-5,7-diones are not reported with comparable one-pot difunctionalization efficiency, making the 1,6-isomer uniquely positioned as a synthetic entry point for library synthesis [4].

synthetic methodology medicinal chemistry building block

NLO Activity: SHG and Photophysics vs. 1,8-Naphthyridine

1,6-Naphthyridine derivatives have been characterized as a class of compounds that exhibit second harmonic generation (SHG) upon excitation with a Nd-YAG laser at 1064 nm [1]. Photophysical studies on 1,6-naphthyridine derivatives show a fluorescence lifetime of approximately 10 ns and a fluorescence quantum yield of approximately 0.05–0.1 in different solvents [2]. The first-order hyperpolarizability (β) values were estimated using solvatochromism, and nonlinear optical (NLO) efficiency was measured by the Kurtz powder method with reference to urea [3]. In contrast, 1,8-naphthyridine derivatives are predominantly studied for metal coordination chemistry and rarely exhibit SHG activity; their photophysical behavior is dominated by metal-to-ligand charge transfer rather than the intrinsic organic NLO properties observed for 1,6-naphthyridines [4].

nonlinear optics photophysics materials science

Multi-Target Validation: RET, HIV-1 RT, and Privileged Scaffold

Although no quantitative biological activity data are available for the unsubstituted 1,6-Naphthyridine-5,7-diol itself, the 1,6-naphthyridine core scaffold has been extensively validated in multiple therapeutic programs with quantitative potency benchmarks [1]. 2-Cyanopyridinyl-1,6-naphthyridine derivatives 16a, 16b, and 19a demonstrated HIV-1 RT inhibition with IC50 values of 0.222, 0.218, and 0.175 µM respectively, showing stronger activity than nevirapine (IC50 = 1.053 µM) and comparable potency to rilpivirine (IC50 = 0.063 µM) and efavirenz (IC50 = 0.058 µM) [2]. In an entirely separate program, 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivatives achieved RET kinase inhibition with IC50 values of 5.7–8.3 nM, representing 15–29-fold greater potency than selpercatinib (IC50 = 95.3–244.1 nM) [3]. 1,6-Naphthyridine-2-one derivatives have also been developed as selective FGFR4 inhibitors for colorectal cancer [4]. The consistent high potency across diverse target classes (viral RT, RET kinase, FGFR4 kinase, c-Met kinase) establishes the 1,6-naphthyridine core as a privileged scaffold, making the diol building block a strategic procurement choice for multi-target lead generation libraries [5].

kinase inhibition antiviral privileged scaffold

1,6-Naphthyridine-5,7-diol: Research and Industrial Applications


Kinase Inhibitor Programs: c-Met, RET, FGFR4

Procurement of 1,6-Naphthyridine-5,7-diol is indicated for kinase inhibitor drug discovery programs targeting c-Met, RET, or FGFR4, where the 1,6-naphthyridine core has demonstrated validated potency advantages. For c-Met programs, the 1,6-isomer has been shown to outperform the 1,5-isomer as an inhibitory scaffold [1]. For RET programs, 1,6-naphthyridine derivatives achieve single-digit nanomolar potency (IC50 = 5.7–8.3 nM), 15–29-fold superior to selpercatinib [2]. For FGFR4 programs, 1,6-naphthyridine-2-one derivatives demonstrate potent and selective inhibition [3]. The 5,7-diol provides two synthetic handles for parallel derivatization, enabling rapid SAR exploration.

Nonlinear Optical (NLO) Materials Development

1,6-Naphthyridine-5,7-diol serves as an entry point for NLO-active chromophore development. The 1,6-naphthyridine core exhibits second harmonic generation (SHG) activity at 1064 nm, with fluorescence lifetimes of ~10 ns and quantum yields of 0.05–0.1 [1]. This photophysical profile is distinct from other naphthyridine isomers (e.g., 1,8-naphthyridine, which is predominantly used for metal coordination), making the 1,6-isomer the preferred building block for organic NLO materials research [2].

Rapid Diversity-Oriented Synthesis via One-Pot Difunctionalization

For medicinal chemistry groups requiring rapid library synthesis, 1,6-Naphthyridine-5,7-diol (as its dione tautomer) is the only naphthyridine diol isomer with a published one-pot difunctionalization methodology. The Janssen-developed route converts the dione to a bench-stable ditriflate intermediate that can undergo sequential Suzuki-Miyaura and nucleophilic aromatic substitution reactions in a single pot to yield diverse drug-like products [1]. This enables efficient SAR exploration without intermediate purification, a capability not documented for 1,5- or 1,7-naphthyridine analogs [2].

Anti-HIV NNRTI Drug Discovery

1,6-Naphthyridine-5,7-diol is a suitable building block for NNRTI development programs. 2,4-Disubstituted-1,6-naphthyridine derivatives have demonstrated HIV-1 RT inhibition with IC50 values of 0.175–0.222 µM, outperforming the first-generation NNRTI nevirapine (IC50 = 1.053 µM) and approaching the potency of second-generation agents rilpivirine and efavirenz [1]. Notably, these 1,6-naphthyridine derivatives displayed no toxicity toward normal embryonic lung cells (MRC-5), suggesting a favorable therapeutic window [2]. The diol substitution pattern provides vectors for introducing the 2- and 4-substituents critical for NNRTI activity.

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